3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid
Description
Properties
IUPAC Name |
3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)7-13-5(6(15)16)4-3-12-1-2-14(4)7/h1-3H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMIFKKHKYRPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(F)(F)F)C(=O)O)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid typically involves the introduction of the trifluoromethyl group into the imidazo[1,5-a]pyrazine backbone. One common method includes the reaction of imidazo[1,5-a]pyrazine with trifluoromethylating agents under controlled conditions. For example, the reaction can be carried out in the presence of triethylamine and dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Scientific Research Applications
3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Imidazo[1,5-a]pyrazine Derivatives
Table 1: Structural and Functional Comparisons
Key Observations :
- Bioactivity: Retagliptin phosphate demonstrates enhanced DPP-4 inhibition due to its extended substituent (aminobutyryl group) and phosphate salt, improving target engagement .
- Solubility : Salt forms (e.g., dihydrochloride in ) and ester prodrugs (methyl/ethyl) address the poor solubility of the free carboxylic acid .
- Synthetic Utility : Ethyl and methyl esters are preferred intermediates for scalable synthesis .
Imidazo[1,5-a]pyridine Analogs
Table 2: Comparisons with Pyridine-Based Analogs
Key Observations :
- Lipophilicity : Pyridine analogs exhibit higher logP values compared to pyrazine derivatives, influencing blood-brain barrier penetration .
- Synthetic Accessibility : Imidazo[1,2-a]pyridines are easier to synthesize via one-pot reactions, unlike the tetrahydroimidazopyrazines requiring multi-step processes .
Physicochemical and Pharmacokinetic Properties
Table 3: Property Comparisons
Biological Activity
3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
- Molecular Formula : CHFNO
- CAS Number : 1543227-81-1
- SMILES Notation : C1=CC2=C(N=C(N2C=C1)C(F)(F)F)C(=O)O
The trifluoromethyl group enhances the compound's electronic properties, allowing for significant interactions with biological targets.
The mechanism of action for 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, affecting various biological pathways.
- Cell Cycle Arrest : Research indicates potential effects on cell cycle regulation, particularly in cancer cells.
- Antiviral and Antibacterial Activities : Preliminary studies suggest efficacy against certain viral and bacterial strains, making it a candidate for further drug development.
Anticancer Activity
Research has indicated that 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid exhibits anticancer properties. For instance:
- Inhibition of Tubulin Polymerization : Similar compounds have shown inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This has been linked to reduced proliferation in cancer cell lines .
- IC50 Values : The compound's derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity.
| Compound | Target | IC50 (µM) |
|---|---|---|
| Derivative 5 | Tubulin | 0.08 - 12.07 |
| Compound 7 | ENPP1 | 5.70 - 9.68 |
Antiviral and Antibacterial Activity
The compound has also been evaluated for its potential antiviral and antibacterial properties:
- Antiviral Studies : Initial findings suggest activity against specific viruses; however, more comprehensive studies are needed to establish efficacy.
- Bacterial Inhibition : Its structural features may confer antibacterial properties, warranting further investigation into its spectrum of activity.
Case Study: ENPP1 Inhibition
A study focused on imidazo[1,2-a]pyrazine derivatives highlighted the potential of related compounds as ENPP1 inhibitors. The findings revealed substantial inhibitory activity against ENPP1 with promising pharmacokinetic profiles, suggesting that similar structures could be beneficial in cancer immunotherapy .
Comparative Analysis with Similar Compounds
3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid can be compared to other derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine | Lacks carboxylic acid group | Basic scaffold |
| 5,6,7,8-Tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid | Methyl ester derivative | Altered solubility |
The presence of both the trifluoromethyl and carboxylic acid groups in this compound enhances its reactivity and biological activity compared to its analogs.
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-Aminopyrazine, CF3COCl, DMF | Trifluoromethylation |
| 2 | Cyclization with NH4OAc, acetic acid | Imidazo ring formation |
| 3 | Ester hydrolysis (NaOH/EtOH) | Carboxylic acid generation |
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the imidazo[1,5-a]pyrazine scaffold and trifluoromethyl group ( for F NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHFNO; MW 231.14) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18, acetonitrile/water gradient) .
Advanced: How does the trifluoromethyl group influence the compound’s physicochemical and pharmacological properties?
Methodological Answer:
The -CF group:
- Electron-Withdrawing Effects : Reduces electron density on the imidazo ring, altering reactivity in electrophilic substitutions (e.g., nitration/sulfonation requires harsher conditions) .
- Metabolic Stability : Enhances resistance to oxidative degradation compared to non-fluorinated analogs, as shown in microsomal stability assays .
- Target Binding : Computational docking studies suggest the -CF group forms hydrophobic interactions with enzyme pockets (e.g., PI3K inhibitors), improving binding affinity (ΔG = -8.5 kcal/mol vs. -4.8 kcal/mol for non-fluorinated analogs) .
Q. Table: Comparative Bioactivity of Analogues
| Substituent | Target (e.g., PI3K) IC (nM) | Metabolic Stability (t, min) |
|---|---|---|
| -CF | 12.5 ± 1.2 | 45.3 |
| -CH | 48.7 ± 3.1 | 22.7 |
| -H | >100 | 15.9 |
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Standardize protocols using WHO-recommended cell models .
- Substituent Position Effects : Even minor positional changes (e.g., 3-CF vs. 5-CF) drastically alter activity. Use X-ray crystallography to confirm binding modes .
- Data Validation : Cross-validate results with orthogonal assays (e.g., SPR for binding affinity, in vivo efficacy in murine models) .
Case Study :
A PI3K inhibition study reported IC values ranging from 12–50 nM. Resolution involved:
Re-testing under uniform ATP concentrations (1 mM).
Co-crystallization confirming the -CF group’s role in displacing water molecules in the active site .
Basic: What are the key functional groups in this compound, and how do they contribute to its reactivity?
Methodological Answer:
- Imidazo[1,5-a]pyrazine Core : Aromatic π-system enables π-π stacking with biological targets. Nitrogen atoms participate in hydrogen bonding .
- Carboxylic Acid (-COOH) : Facilitates salt formation (improving solubility) and acts as a hydrogen bond donor.
- Trifluoromethyl (-CF) : Enhances lipophilicity (LogP = 1.8) and steric bulk, critical for target selectivity .
Q. Reactivity Highlights :
- The carboxylic acid undergoes amidation with EDCl/HOBt to generate prodrugs.
- The -CF group resists nucleophilic substitution but participates in radical reactions (e.g., photochemical coupling) .
Advanced: What strategies optimize the synthetic yield of this compound?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h for cyclization steps (yield improvement: 45% → 78%) .
- Protecting Group Strategy : Use of tert-butoxycarbonyl (Boc) to prevent side reactions during trifluoromethylation .
- Catalysis : Pd-mediated cross-coupling for late-stage CF introduction (e.g., using Umemoto’s reagent) minimizes byproducts .
Q. Table: Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional Heating | 45 | 90 |
| Microwave (150°C, 2h) | 78 | 95 |
| Catalytic Pd(OAc) | 82 | 97 |
Advanced: How can computational methods guide the design of derivatives with enhanced activity?
Methodological Answer:
- Molecular Docking : Predict binding modes with targets (e.g., PI3Kγ) using AutoDock Vina. The -CF group showed hydrophobic interactions with Leu-568 and Pro-566 .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC values. A σ value of +0.54 for -CF aligns with high activity .
- ADME Prediction : SwissADME predicts improved BBB permeability (TPSA = 75 Ų) compared to bulkier analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
